molecular formula C15H14O7 B1163485 Hydramicromelin B CAS No. 369391-55-9

Hydramicromelin B

Cat. No.: B1163485
CAS No.: 369391-55-9
M. Wt: 306.27 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Hydramicromelin B is a natural product derived from the plant Micromelum integerrimum. It belongs to the class of coumarin compounds, which are known for their unique chemical structures and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydramicromelin B involves several key steps, starting from L-phenylglycine. The synthetic route includes the Wittig reaction, [2,3]-Meisenheimer rearrangement, epoxidation, and dihydroxylation reactions . These steps are carried out under specific conditions to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it typically involves the same synthetic routes as laboratory preparation, scaled up to meet industrial demands. The process requires careful control of reaction conditions to maintain the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydramicromelin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Hydramicromelin B has several scientific research applications, including:

    Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydramicromelin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Hydramicromelin B is unique among coumarin compounds due to its specific chemical structure and biological activities. Similar compounds include:

  • Hydramicromelin A
  • Hydramicromelin C
  • Micromelin
  • Dihydromicromelin B
  • Acetyldihydromicromelin A
  • Xanthyletin
  • Xanthoxyletin
  • Luvangetin
  • Demethylluvangetin
  • 3’-Hydroxyxanthyletin
  • 3’,4’-dihydro-3’-hydroxy-Xanthyletin
  • Decursinol
  • Decursin
  • Decursitin D

These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[(2R,3R,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUHWPFITUMCFA-NFAWXSAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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